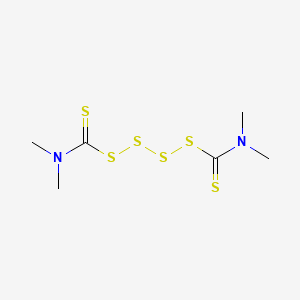

Bis(dimethylthiocarbamoyl) tetrasulfide

Description

Contextualization within the Thiuram Sulfide (B99878) Family and Dithiocarbamate (B8719985) Derivatives

Bis(dimethylthiocarbamoyl) tetrasulfide belongs to the broader family of thiuram sulfides, which are characterized by the presence of a thiuram disulfide or polysulfide linkage. wikipedia.org These compounds are derivatives of dithiocarbamic acid. Dithiocarbamates are notable for their ability to act as ligands for metal ions, a property that underpins many of their applications. researchgate.net

The synthesis of thiuram disulfides, a closely related class of compounds, is typically achieved through the oxidation of dithiocarbamate salts. wikipedia.org Bis(dimethylthiocarbamoyl) tetrasulfide is distinguished by its tetrasulfide chain, which consists of four sulfur atoms linking the two dimethylthiocarbamoyl groups. This structural feature significantly influences its chemical behavior and reactivity.

The thiuram sulfide family includes compounds with varying numbers of sulfur atoms in the sulfide chain. For instance, tetramethylthiuram disulfide (Thiram) contains a disulfide bridge, while tetramethylthiuram monosulfide has a single sulfur atom bridge. drugfuture.comchemicalbook.com These variations in the sulfur chain length lead to differences in their chemical and physical properties.

Significance and Scope of Academic Inquiry for Bis(dimethylthiocarbamoyl) Tetrasulfide in Chemical Sciences

The academic inquiry into Bis(dimethylthiocarbamoyl) tetrasulfide is driven by its intriguing chemical properties and its potential applications. Research has explored its role in various chemical reactions and its interactions with other chemical species. For example, studies have investigated the effects of dithiocarbamate and thiuram compounds on the tissue distribution of lead in animal models. nih.gov

One area of significant interest is its use in the vulcanization of rubber, a process that enhances the material's durability and elasticity. oecd.org The compound's ability to release sulfur at elevated temperatures makes it an effective vulcanizing agent.

Furthermore, the biological activities of dithiocarbamate derivatives have prompted extensive research. researchgate.net While this article does not delve into specific biological effects, the broader academic interest in the bioactivity of this class of compounds provides a context for the ongoing investigation of Bis(dimethylthiocarbamoyl) tetrasulfide. The study of its chemical reactions, such as its interaction with phosphines, further highlights its importance in synthetic organic chemistry. nih.gov

The following tables provide a summary of the key chemical and physical properties of Bis(dimethylthiocarbamoyl) tetrasulfide.

Table 1: Chemical Identification of Bis(dimethylthiocarbamoyl) tetrasulfide

| Identifier | Value |

| Chemical Name | Bis(dimethylthiocarbamoyl) tetrasulfide |

| CAS Number | 97-91-6 lookchem.comstenutz.eu |

| Molecular Formula | C6H12N2S6 lookchem.comstenutz.euncats.io |

| Molecular Weight | 304.571 g/mol lookchem.comstenutz.eu |

| IUPAC Name | 1,1'-tetrathiobis(N,N-dimethylmethanethioamide) lookchem.com |

| InChI Key | VHSBTBDMKDUVKG-UHFFFAOYSA-N stenutz.euncats.io |

| Canonical SMILES | CN(C)C(=S)SSSSC(=S)N(C)C lookchem.comstenutz.euncats.io |

Table 2: Physical and Chemical Properties of Bis(dimethylthiocarbamoyl) tetrasulfide

| Property | Value |

| Boiling Point | 393.5°C at 760 mmHg lookchem.com |

| Flash Point | 191.8°C lookchem.com |

| Density | 1.464 g/cm³ lookchem.com |

| Vapor Pressure | 2.13E-06 mmHg at 25°C lookchem.com |

| LogP | 3.35720 lookchem.com |

| Hydrogen Bond Donor Count | 0 lookchem.com |

| Hydrogen Bond Acceptor Count | 6 lookchem.com |

| Rotatable Bond Count | 5 lookchem.com |

Properties

CAS No. |

97-91-6 |

|---|---|

Molecular Formula |

C6H12N2S6 |

Molecular Weight |

304.6 g/mol |

IUPAC Name |

(dimethylcarbamothioyltrisulfanyl) N,N-dimethylcarbamodithioate |

InChI |

InChI=1S/C6H12N2S6/c1-7(2)5(9)11-13-14-12-6(10)8(3)4/h1-4H3 |

InChI Key |

VHSBTBDMKDUVKG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=S)SSSSC(=S)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for Bis(dimethylthiocarbamoyl) Tetrasulfide

The formation of the tetrasulfide backbone linked to dimethylthiocarbamoyl groups can be achieved through various precursor-driven reactions.

A primary route to thiuram polysulfides begins with the synthesis of Sodium N,N-dimethyldithiocarbamate. This precursor is commercially produced by reacting dimethylamine (B145610) with carbon disulfide in the presence of sodium hydroxide (B78521). atamanchemicals.comwikipedia.orgnih.gov

Reaction: CS₂ + HN(CH₃)₂ + NaOH → NaS₂CN(CH₃)₂ + H₂O wikipedia.org

The subsequent step involves the oxidation of this sodium salt to form tetramethylthiuram disulfide (TMTD or Thiram), which is the disulfide analog. atamanchemicals.comwikipedia.org This oxidation is a critical step in forming the initial S-S bond. While this produces the disulfide, this product is a direct precursor for the synthesis of the tetrasulfide, as detailed in the next section.

Tetramethylthiuram disulfide (TMTD) serves as a key intermediate for producing Bis(dimethylthiocarbamoyl) tetrasulfide. TMTD itself is a stable compound resulting from the oxidative dimerization of N,N-dimethyldithiocarbamic acid. atamankimya.com The synthesis of the tetrasulfide is achieved by reacting TMTD with elemental sulfur. This reaction effectively inserts two sulfur atoms into the disulfide bond, elongating the polysulfide chain. In industrial applications like rubber vulcanization, TMTD can act as a sulfur donor, and its reactions with sulfur are fundamental to forming polysulfidic cross-links. atamankimya.comkglmeridian.comresearchgate.net

| Precursor | Reagent | Product |

| Tetramethylthiuram disulfide (TMTD) | Elemental Sulfur (S₈) | Bis(dimethylthiocarbamoyl) tetrasulfide |

This interactive table summarizes the key components of the reaction.

While direct synthesis of the tetrasulfide using reagents like phosgene (B1210022) or cyanogen (B1215507) chloride is not prominently documented, these reagents are used to synthesize related thiocarbamoyl compounds. For instance, Bis(dimethylthiocarbamoyl) sulfide (B99878) (the monosulfide) can be obtained directly from sodium dimethyldithiocarbamate (B2753861) by reacting it with phosgene or cyanogen chloride. nih.gov This highlights the utility of these reagents in forming S-C-S linkages from dithiocarbamate (B8719985) precursors, though not typically for generating long polysulfide chains directly.

The synthesis of thiuram sulfides can also involve ammonium (B1175870) dithiocarbamate and thiocarbamoyl chloride. nih.gov Dimethylthiocarbamoyl chloride is prepared via the chlorination of tetramethylthiuram disulfide. wikipedia.org It is an electrophilic reagent that can react with dithiocarbamates to give thiuram sulfides. wikipedia.org Similar to the phosgene route, this method is more commonly associated with the synthesis of monosulfides rather than the direct formation of tetrasulfides. nih.gov

Synthesis of Functionalized Analogs and Hybrid Derivatives

Modifying the core structure of Bis(dimethylthiocarbamoyl) tetrasulfide with functional groups, particularly silanes, creates derivatives with specialized properties for material science applications.

A prominent class of functionalized analogs includes silane-modified tetrasulfides, which act as coupling agents between silica (B1680970) fillers and rubber polymers. A well-studied example in this category is Bis(3-triethoxysilylpropyl)tetrasulfide (TESPT), which shares the key tetrasulfide functional group.

The synthesis of TESPT involves the reaction of 3-(triethoxysilyl)propyl chloride with sodium tetrasulfide. wikipedia.org

Reaction: Na₂S₄ + 2 ClC₃H₆Si(OEt)₃ → S₄[C₃H₆Si(OEt)₃]₂ + 2 NaCl wikipedia.org

This reaction pathway demonstrates a general strategy for creating bifunctional organosilanes. The resulting molecule possesses two distinct reactive sites: the trialkoxysilyl groups and the tetrasulfide bridge. wikipedia.org The triethoxysilyl groups can undergo hydrolysis and condensation to bond with the hydroxyl groups on the surface of silica particles, while the tetrasulfide group can form cross-links with the polymer matrix during vulcanization. wikipedia.orgresearchgate.net

The synthesis of the specific compound 3-trimethoxysilylpropyl-N,N-dimethylthiocarbamoyl tetrasulfide would follow analogous principles, likely involving the reaction of a suitable silylpropyl halide with a dithiocarbamate salt and a sulfur source, or the reaction of a silylpropyl dithiocarbamate with a sulfur-transfer reagent. These silane (B1218182) derivatives are crucial for improving the performance of materials like "green tires" by enhancing the interaction between the inorganic filler and the organic polymer matrix. researchgate.net

Table of Research Findings on Silane-Modified Tetrasulfides

| Derivative | Precursors | Key Feature | Application |

| Bis(3-triethoxysilylpropyl)tetrasulfide (TESPT) | 3-(triethoxysilyl)propyl chloride, Sodium tetrasulfide | Bifunctional molecule with hydrolyzable siloxy groups and a tetrasulfide chain wikipedia.org | Coupling agent for silica-filled rubber wikipedia.orgresearchgate.net |

| N-[3-(Trimethoxysilyl)propyl]ethylenediamine | Not a tetrasulfide, but a related functional silane | Contains trimethoxysilyl and amine functional groups | Surface modification, adhesion promotion |

This interactive table presents data on a key silane-modified tetrasulfide and a related functional silane.

PEGylated Benzopolysulfanes as Structural Analogs

PEGylated benzopolysulfanes represent a significant advancement in the development of polysulfane-based compounds, addressing key challenges such as poor aqueous solubility that have historically limited the therapeutic potential of their natural counterparts. nih.govacs.orgnih.gov By covalently attaching polyethylene (B3416737) glycol (PEG) chains to the benzopolysulfane scaffold, researchers have successfully enhanced their biocompatibility and pharmacokinetic profiles. nih.govfrontiersin.org

The synthesis of these structural analogs is a multi-step process designed to yield a mixture of polysulfanes with varying numbers of sulfur atoms. nih.govacs.org The core of the synthesis involves the conversion of a starting material, such as 3,4-dihydroxybenzoic acid, through a series of reactions to form a disulfuranylbenzoic acid intermediate. nih.govacs.org This is followed by the generation of a dithiastannole-5-carboxylate anion under basic conditions. nih.govacs.org An amino-terminated PEG chain is then conjugated to the benzopolysulfane core, typically at the 7-position of the benzene (B151609) ring, through an amide bond. nih.govacs.orgacs.org

This synthetic approach results in a mixture of PEG-benzopolysulfane conjugates, specifically 4-CH3(OCH2CH2)3NHC(O)-C6H4-1,2-Sx, where 'x' can range from 3 to 7, and has also been observed at 9. nih.govacs.org Analytical techniques such as Liquid Chromatography-Mass Spectrometry (LCMS) and High-Performance Liquid Chromatography (HPLC) have shown that the pentasulfane (B1198444) (x=5) ring structure is the predominant species in the resulting mixture, with the tri-, tetra-, hexa-, hepta-, and nonasulfanes present in much lower concentrations. nih.govacs.orgnih.gov The octasulfane species is notably not detected. nih.govacs.org

The primary motivation for PEGylation is to improve water solubility. nih.govnih.gov Intrinsic solubility measurements have demonstrated that the presence of the PEG group can increase the water solubility of benzopolysulfanes by as much as 50-fold compared to their unsubstituted parent compounds. nih.govacs.orgnih.gov This enhanced solubility is a critical factor in their potential application as drug leads. nih.gov

Detailed research findings have also shed light on the chemical behavior of these PEGylated analogs. The polysulfur linkages are susceptible to decomposition in the presence of agents like ethanethiol (B150549) and hydroxide ions. acs.orgnih.gov Interestingly, the PEG pentathiepin undergoes rapid desulfuration and has been observed to participate in an S3 transfer reaction in the presence of norbornene. acs.orgnih.gov Notably, an S2 transfer reaction was not observed with 2,3-dimethylbutadiene. acs.orgnih.gov

The characterization of these compounds relies on a suite of analytical methods. HPLC is a key technique for separating and quantifying the different polysulfane species within the synthesized mixture. nih.govacs.org Various HPLC methods have been developed, often employing a gradient of methanol (B129727) and water to achieve effective separation. nih.govacs.org In addition to chromatographic techniques, spectroscopic methods such as 1H NMR, 13C NMR, COSY, HMBC, and HSQC are used to confirm the structure of the benzene and PEG portions of the molecules. acs.org

Table 1: Synthesized PEGylated Benzopolysulfanes

| Compound ID | Number of Sulfur Atoms (x) |

| 6A | 3 |

| 6B | 4 |

| 6C | 5 |

| 6D | 6 |

| 6E | 7 |

| 6F | 9 |

Chemical Reactivity and Transformation Mechanisms

Oxidative and Reductive Pathways

The chemistry of thiuram polysulfides is intrinsically linked to redox reactions. The formation of bis(dimethylthiocarbamoyl) tetrasulfide itself can be achieved through the oxidation of dithiocarbamates. For instance, a patented process describes its preparation through the oxidation of an aqueous solution of dimethylammonium dimethyldithiocarbamate (B2753861) using hydrogen peroxide in the presence of carbon disulfide and sulfur. google.com This highlights a key oxidative pathway to the tetrasulfide.

Conversely, the dithiocarbamate (B8719985)/thiuram system is a well-known redox pair. researchgate.net This implies that bis(dimethylthiocarbamoyl) tetrasulfide can be reduced. In biological systems, the related compound bis(dimethylthiocarbamoyl) disulfide (thiram) is metabolized into products such as carbon disulfide and dimethylamine (B145610), a process indicative of in vivo reductive and metabolic pathways. oecd.org While specific studies on the tetrasulfide are limited, it is anticipated to undergo similar reductive cleavage of its sulfur-sulfur bonds.

Thermal Decomposition Processes and Equilibria

Bis(dimethylthiocarbamoyl) tetrasulfide exhibits limited thermal stability. Upon heating, compounds of this nature tend to decompose. The related and more extensively studied bis(dimethylthiocarbamoyl) disulfide (thiram) decomposes before reaching its boiling point. oecd.org Thermal decomposition of thiram (B1682883) is known to yield products such as tetramethylthiuram monosulfide, elemental sulfur, tetramethylthiourea, and carbon disulfide. researchgate.net It is highly probable that the thermal degradation of the tetrasulfide proceeds through a similar pathway, initiated by the homolytic cleavage of the weak S-S bonds in the polysulfide chain, leading to the elimination of sulfur atoms and the formation of lower polysulfides, the corresponding disulfide, and monosulfide, alongside other decomposition products. The thermal decomposition of related phthalonitrile (B49051) foam has been shown to occur in three stages: release of trapped gases, backbone decomposition, and carbonization. mdpi.com

The decomposition process for transition metal dithiocarbamates, which share structural similarities, often occurs in multiple stages, resulting in the formation of metal sulfides or oxides. atamanchemicals.com This suggests that the decomposition of bis(dimethylthiocarbamoyl) tetrasulfide is a complex process involving multiple equilibria and the formation of various intermediates.

Photochemical Degradation Mechanisms

The photochemical behavior of sulfur-containing compounds is of significant environmental interest. For the analogous bis(dimethylthiocarbamoyl) disulfide, the photolysis half-life in water has been determined to be 4.3 hours. oecd.org In the atmosphere, it is predicted to undergo indirect photo-oxidation through reactions with hydroxyl radicals, with a calculated half-life of a mere 0.03 days. oecd.org

The primary photochemical process for such molecules is the cleavage of the sulfur-sulfur bond. rsc.org Laser flash photolysis studies on similar disulfides have confirmed that photo-cleavage of the S-S bond leads to the formation of sulfanyl (B85325) radicals. rsc.org It is therefore expected that bis(dimethylthiocarbamoyl) tetrasulfide, upon exposure to ultraviolet radiation, will undergo homolytic cleavage of its polysulfide bonds to generate thiocarbamoyl polysulfanyl radicals. These highly reactive radical species can then participate in a variety of secondary reactions, including hydrogen abstraction, addition to unsaturated bonds, or recombination, leading to the degradation of the parent compound.

Hydrolytic Stability and Reactions

The hydrolytic stability of bis(dimethylthiocarbamoyl) tetrasulfide is expected to be pH-dependent, a characteristic observed in its disulfide analogue, thiram. For thiram, the hydrolysis half-life is significantly shorter under acidic conditions compared to neutral or alkaline conditions. oecd.org At pH 3.8, the half-life is 9.5 hours, which extends to 1,123 hours at pH 7 and 3,316 hours at pH 8. oecd.org This suggests that the thiocarbamoyl moiety is susceptible to acid-catalyzed hydrolysis. A similar trend is anticipated for the tetrasulfide, where the compound would be more stable in neutral to alkaline aqueous environments and would degrade more rapidly in acidic waters. The decomposition in acidic media can lead to the formation of dimethylamine and carbon disulfide. atamanchemicals.com

| pH | Hydrolysis Half-life of Bis(dimethylthiocarbamoyl) disulfide (hours) oecd.org |

| 3.8 | 9.5 |

| 5.7 | 108 |

| 7.0 | 1,123 |

| 8.0 | 3,316 |

Polysulfide Bond Cleavage and Exchange Reactions

A key feature of the reactivity of bis(dimethylthiocarbamoyl) tetrasulfide is the lability of its polysulfide bridge. These sulfur-sulfur bonds are susceptible to cleavage and can participate in exchange reactions. In the context of rubber vulcanization, thiuram polysulfides act as sulfur donors. google.com Studies on the vulcanization of natural rubber have shown that disulfide and polysulfide bonds can undergo metathesis and crossover reactions. researchgate.net This indicates that the sulfur atoms in the tetrasulfide chain are not static and can be transferred to other molecules, a fundamental aspect of their function as vulcanizing agents. These exchange reactions are crucial for the formation of the cross-linked network in rubber.

Environmental Transformation Products and Pathways

When released into the environment, bis(dimethylthiocarbamoyl) tetrasulfide is subject to various transformation processes, including biodegradation, hydrolysis, and photolysis. The environmental fate of the related disulfide, thiram, has been studied more extensively and provides insights into the likely pathways for the tetrasulfide. Thiram is not readily biodegradable and has a soil half-life of approximately 15 days, with degradation being more rapid in acidic and organic-rich soils. atamankimya.com

Information regarding "Bis(dimethylthiocarbamoyl) tetrasulfide" is not available

Following a comprehensive search for scientific data, it has been determined that there is insufficient information available in the public domain to generate a thorough and accurate article on the chemical reactivity and transformation mechanisms of Bis(dimethylthiocarbamoyl) tetrasulfide, specifically concerning its atmospheric fate, half-life, soil mobility, and volatilization characteristics.

The performed searches yielded information predominantly for related but distinct compounds, namely:

Bis(dimethylthiocarbamoyl) disulfide , commonly known as Thiram .

Bis(dimethylthiocarbamoyl) sulfide (B99878) , also known as Tetramethylthiuram monosulfide .

The environmental and chemical properties of these sulfur compounds are significantly influenced by the number of sulfur atoms in their structure. Therefore, data pertaining to the disulfide and monosulfide analogues cannot be reliably extrapolated to describe the behavior of the tetrasulfide variant.

Adhering to the principles of scientific accuracy and the specific constraints of the request, which require focusing solely on Bis(dimethylthiocarbamoyl) tetrasulfide, the requested article sections cannot be developed at this time. No detailed research findings or data suitable for inclusion in tables could be located for the specified compound.

Coordination Chemistry and Metal Complexation

Ligand Properties of Bis(dimethylthiocarbamoyl) Tetrasulfide and Related Thiuram Sulfides

Bis(dimethylthiocarbamoyl) tetrasulfide is part of the larger family of thiuram polysulfides, which are structurally related to thiuram disulfides and dithiocarbamates. researchgate.netottokemi.com The coordination properties of these molecules are dominated by the dithiocarbamate (B8719985) group, R₂NC(S)S-. Dithiocarbamates are considered powerful complexing agents for a wide range of transition and main group metals. researchgate.netsysrevpharm.org

The key to their ligating ability lies in the two sulfur atoms of the dithiocarbamate functional group. These sulfur atoms act as "soft" donors, according to the Hard and Soft Acids and Bases (HSAB) theory, which allows them to form stable complexes with soft metal ions like Cu(I), Ag(I), and Pd(II). researchgate.net The dithiocarbamate ligand can exhibit several coordination modes:

Monodentate: One sulfur atom coordinates to the metal center.

Bidentate Chelating: Both sulfur atoms coordinate to the same metal center, forming a stable four-membered ring.

Bidentate Bridging: The two sulfur atoms coordinate to two different metal centers, linking them together. researchgate.net

The reaction of thiuram polysulfides, such as the tetrasulfide, with metal species often involves the reductive cleavage of the sulfur-sulfur bonds. This process can result in the formation of metal dithiocarbamate complexes, where the thiuram sulfide (B99878) effectively acts as a precursor to the dithiocarbamate ligand within the coordination sphere of the metal. researchgate.net The presence of the polysulfide chain introduces additional complexity and potential for redox reactions during complex formation.

Formation and Structural Characterization of Metal Complexes

The interaction of bis(dimethylthiocarbamoyl) tetrasulfide and its analogues with transition metals leads to a wide array of coordination compounds. The resulting structures are highly dependent on the metal ion, its oxidation state, the co-ligands present, and the reaction conditions.

Copper(I) Complexes: Copper(I), being a soft metal ion, readily forms complexes with sulfur-donor ligands. The reaction of thiuram sulfides with copper(I) halides can yield diverse structures. For instance, while tetraethylthiuram monosulfide reacts with CuCl and CuBr to form monomeric units with three-coordinate copper(I), its reaction with CuI results in a more complex distorted octahedral Cu₃I₃ cage structure where the sulfur ligand is bidentate. researchgate.net Copper(I) complexes stabilized by sulfur-containing ligands frequently adopt trigonal or tetrahedral coordination geometries. researchgate.netrsc.org The formation of a dimeric copper(I) complex from a Schiff base containing a hydrazinecarbodithioate moiety highlights the tendency of copper to be stabilized in its +1 oxidation state by these ligands, often involving in situ redox reactions. researchgate.net

Silver(I) Complexes: Silver(I) also shows a strong affinity for sulfur donors. It forms numerous complexes with thiourea (B124793) and its derivatives, which are structurally similar to dithiocarbamates. These complexes often feature mononuclear silver(I) centers with distorted trigonal planar or tetrahedral geometries. nih.gov For example, complexes of the formula [AgX(DSPTU)(PPh₃)] (where X = Br, Cl and DSPTU = 1,3-diisopropyl-2-thiourea) show a distorted trigonal planar coordination around the Ag(I) ion. scienceasia.org The halide ions play a crucial role in the coordination sphere and can participate in forming extended structures through hydrogen bonding. scienceasia.org

Palladium(II) Complexes: Palladium(II) is well-known to form stable square planar complexes. Its interaction with dithiocarbamate ligands is well-established. researchgate.net Halogen-bridged palladium dimers serve as versatile precursors in catalysis, demonstrating the stability of bridged structures for this metal. nih.gov The reaction with thiuram sulfides can lead to the formation of palladium(II) dithiocarbamate complexes through oxidative addition pathways. tandfonline.com

The ability of the sulfur and co-ligand halogen atoms to bridge metal centers leads to significant structural diversity, ranging from simple dimers to complex polymeric networks.

S-bridged Dimers: The formation of sulfur bridges between metal centers is a common structural motif. nsf.gov In the context of dithiocarbamate chemistry, the ligand itself can bridge two metal centers. A notable example is the dimeric complex [Zn₂(PDTC)₄], where two pyrrolidinedithiocarbamate ligands bridge two zinc(II) centers, creating a centrosymmetric dimer. researchgate.net Sulfide-bridged diiron(II) complexes have also been synthesized, demonstrating the capacity of a single sulfur atom to link two metal ions. nih.gov

Polymeric Networks: The bridging capability of ligands can be extended to form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. For instance, the silver(I) complex [Ag₂(μ₂-L)₂(μ₂-NO₃)₂]n, where L is 2,5-dimethyl-1,3,4-thiodiazole, forms a 1D polymeric chain through bridging nitrate (B79036) groups that link dinuclear silver subunits. rsc.org The structural diversity can be controlled by the choice of ancillary ligands, leading to different network topologies. rsc.org

Halogen-bridged Dimers: Halide ions frequently act as bridging ligands (μ-X) between metal centers, forming stable dimeric structures. This is particularly prevalent in the chemistry of Pd(II) and Cu(I). nih.govresearchgate.net These halogen-bridged dimers can be versatile starting materials for synthesizing other complexes, as the halide bridges can be cleaved by other coordinating ligands. nih.gov

Table 1: Examples of Structural Motifs in Related Metal-Sulfur Complexes

| Metal Ion | Ligand System | Structural Motif | Coordination Geometry | Reference |

|---|---|---|---|---|

| Cu(I) | Tetraethylthiuram monosulfide, CuI | Caged Cluster (Cu₃I₃) | Tetrahedral | researchgate.net |

| Ag(I) | 1,3-diisopropyl-2-thiourea, PPh₃, Br⁻ | Monomer | Distorted Trigonal Planar | scienceasia.org |

| Zn(II) | Pyrrolidinedithiocarbamate | Bridged Dimer | Distorted Tetrahedral | researchgate.net |

| Ag(I) | 2,5-dimethyl-1,3,4-thiodiazole, NO₃⁻ | 1D Polymeric Chain | - | rsc.org |

| Pd(II) | Methylnaphthyl, Halides | Halogen-Bridged Dimer | Square Planar | nih.gov |

Mechanistic Aspects of Metal-Ligand Interactions

Understanding the mechanisms of how thiuram tetrasulfides interact with metal ions is key to controlling the synthesis of desired complexes. The coordination process is governed by the electronic properties of the metal and the ligand, particularly the roles of the sulfur and any present halogen atoms.

The primary interaction in the formation of these complexes is the coordination of the soft sulfur atoms of the dithiocarbamate moiety to a soft metal center. researchgate.net The lone pairs of electrons on the sulfur atoms are donated to vacant orbitals on the metal ion, forming a coordinate covalent bond. In thiuram polysulfides, the reaction is often initiated by the coordination of a sulfur atom to the metal, which can facilitate the cleavage of the S-S bonds and rearrangement to form the more stable metal dithiocarbamate species.

Halogen atoms, when present as co-ligands (e.g., from metal halide precursors), play a critical role in determining the final structure. They can complete the coordination sphere of the metal as terminal ligands or, more significantly, act as bridging ligands. Halogen bridges are instrumental in the formation of dimeric and polymeric structures, influencing the magnetic and electronic properties of the resulting compound. nih.govmdpi.com

In solution, a dynamic equilibrium often exists between monomeric and dimeric or oligomeric species. This is particularly true for systems containing potential bridging ligands like halides or dithiocarbamates. The position of this equilibrium can be influenced by several factors:

Concentration: Higher concentrations tend to favor the formation of associated species (dimers, polymers).

Solvent: The coordinating ability of the solvent can affect the equilibrium. A strongly coordinating solvent might stabilize the monomeric form by occupying coordination sites that would otherwise be involved in bridging.

Temperature: Temperature changes can shift the equilibrium.

Ancillary Ligands: The presence of other ligands can favor either the monomer or the dimer by either blocking or promoting bridge formation.

While the existence of monomeric and dimeric structures is well-documented in the solid state for related compounds, researchgate.netresearchgate.net the dynamic equilibria between these forms in solution are a fundamental aspect of their coordination chemistry.

Influence on Metal Ion Speciation and Catalytic Reactivity

The coordination chemistry of bis(dimethylthiocarbamoyl) tetrasulfide is intrinsically linked to its reactivity with metal ions, often leading to a transformation of the ligand itself. This transformation plays a crucial role in defining the speciation of the metal ions in solution and, consequently, the catalytic reactivity of the resulting complexes. While direct coordination of the intact tetrasulfide molecule is not widely documented, its interaction with metal species is predominantly characterized by the formation of dithiocarbamate complexes.

The prevailing reaction pathway involves the reduction of the tetrasulfide, leading to the formation of dimethyldithiocarbamate (B2753861) anions. researchgate.net These anions then act as versatile ligands, readily coordinating with a wide range of transition metals. This in situ generation of dithiocarbamate ligands is a key factor in determining the metal ion speciation. The dithiocarbamate ligand can chelate to metal centers in a bidentate fashion through its two sulfur atoms, forming stable complexes with various geometries, including square planar, tetrahedral, and octahedral, depending on the metal ion. nih.gov

The formation of these dithiocarbamate complexes significantly alters the chemical environment of the metal ion compared to its solvated state. This change in speciation directly impacts the catalytic properties of the metal center. Dithiocarbamate ligands are known to stabilize various oxidation states of metals, which is a critical aspect of many catalytic cycles. researchgate.net

The catalytic applications of metal complexes derived from thiuram polysulfides are diverse, underscoring the catalytic potential of the in situ formed dithiocarbamate species. For instance, copper-dithiocarbamate complexes, which can be formed from the reaction of copper species with thiuram disulfides (and presumably tetrasulfides), have been investigated as catalysts in various organic transformations. researchgate.net One notable application is in C-S coupling reactions. organic-chemistry.org

The catalytic efficacy of these systems is influenced by several factors, including the nature of the metal, the substituents on the dithiocarbamate ligand, and the reaction conditions. The table below summarizes representative catalytic applications where dithiocarbamate complexes, derivable from thiuram polysulfides, are employed.

| Metal Catalyst Precursor | Thiuram Polysulfide Precursor | Catalytic Reaction | Substrate Scope | Key Findings |

|---|---|---|---|---|

| Cu₂O | Tetraalkylthiuram disulfides | C(sp²)-S Coupling | Aryl iodides | High yields under mild, ligand-free conditions. organic-chemistry.org |

| Iron(III) salts | Iron(III) dithiocarbamates (formed spontaneously) | Oxidation Reactions | - | Spontaneous formation of thiuram disulfides from iron(III) dithiocarbamates in solution. nih.gov |

| Cobalt(III) complexes | Diaryl dithiocarbamates (from thiuram disulfides) | Nanoparticle Synthesis | - | Used as single-source precursors for cobalt sulfide (CoS₂) nanoparticles. nih.govrsc.org |

In the context of catalysis, the role of bis(dimethylthiocarbamoyl) tetrasulfide is primarily that of a precursor to the catalytically active dithiocarbamate ligand. The speciation of the metal ion is thus dictated by the coordination chemistry of the dimethyldithiocarbamate anion. This understanding is crucial for the rational design of catalytic systems utilizing thiuram polysulfides as ligand sources.

Advanced Spectroscopic and Structural Characterization in Research

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the molecular vibrations and, by extension, the structural nuances of bis(dimethylthiocarbamoyl) tetrasulfide.

Assignment of Fundamental Vibrations and Group Frequencies

The vibrational spectra of thiuram polysulfides are complex due to the extensive coupling of various vibrational modes. However, detailed assignments have been made possible through normal coordinate analyses, which have been performed for tetramethylthiuram mono-, di-, and tetrasulfides. These analyses help in attributing the observed IR and Raman bands to specific molecular motions.

Key vibrational modes for bis(dimethylthiocarbamoyl) tetrasulfide and related compounds include the C-N, C=S, and S-S stretching frequencies. The C-N stretching vibration typically appears in the region of 1500-1400 cm⁻¹, indicative of the partial double bond character arising from resonance within the dithiocarbamate (B8719985) moiety. The C=S stretching vibration is more complex and is often coupled with other modes, contributing to several bands in the 1000-850 cm⁻¹ region. The S-S stretching vibrations of the tetrasulfide bridge are expected to give rise to characteristic bands in the low-frequency region of the Raman spectrum, typically between 500 and 400 cm⁻¹.

Table 1: Key Vibrational Frequencies for Thiuram Polysulfides

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| ν(C-N) | 1500 - 1400 | Exhibits partial double bond character. |

| ν(C=S) | 1000 - 850 | Highly coupled with other vibrational modes. |

This table presents generalized frequency ranges based on studies of thiuram polysulfides.

Conformational Analysis via Vibrational Data

The flexibility of the tetrasulfide chain in bis(dimethylthiocarbamoyl) tetrasulfide allows for the existence of multiple conformers. Vibrational spectroscopy is a powerful tool for studying this conformational heterogeneity. The number and position of bands in the S-S stretching region of the Raman spectrum can be particularly sensitive to the dihedral angles of the S-S-S-S chain. By comparing experimental spectra with theoretical calculations for different possible conformations, researchers can deduce the most stable conformations in the solid state and in solution. The presence of additional bands or shoulders in the spectra can indicate the coexistence of multiple conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of bis(dimethylthiocarbamoyl) tetrasulfide, providing detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

Structural Elucidation and Purity Assessment

¹H-NMR and ¹³C-NMR spectra are used to confirm the molecular structure and to assess the purity of bis(dimethylthiocarbamoyl) tetrasulfide. In the ¹H-NMR spectrum, the methyl protons are expected to give rise to a single resonance, although the chemical shift can be influenced by the solvent and the conformational dynamics of the molecule. Similarly, the ¹³C-NMR spectrum would show distinct signals for the methyl carbons and the thiocarbonyl carbon. The integration of the proton signals can be used to confirm the relative number of protons, and the absence of impurity peaks is a strong indicator of the sample's purity.

Table 2: Predicted NMR Data for Bis(dimethylthiocarbamoyl) tetrasulfide

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (methyl protons) | ~3.4 |

| ¹³C (methyl carbons) | ~42 |

Note: These are predicted values and may vary based on experimental conditions.

Temperature-Dependent NMR for Dynamic Equilibria

The C-N bond in dithiocarbamates has a significant double bond character, which can lead to restricted rotation at room temperature. This would result in two distinct signals for the non-equivalent methyl groups. However, at elevated temperatures, the rotation around this bond can become rapid on the NMR timescale, leading to the coalescence of these two signals into a single, time-averaged signal. Temperature-dependent NMR studies can, therefore, provide valuable information about the rotational barriers and the dynamic equilibria present in the molecule. Such studies are crucial for understanding the conformational flexibility of the dithiocarbamate moieties.

Mass Spectrometry (MS) and Chromatography (HPLC, LCMS)

Mass spectrometry and chromatography are powerful analytical techniques for the identification, quantification, and purity determination of bis(dimethylthiocarbamoyl) tetrasulfide.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of thiuram polysulfides. Reversed-phase HPLC with a suitable C18 column and a mobile phase, typically a mixture of acetonitrile (B52724) and water, can effectively separate bis(dimethylthiocarbamoyl) tetrasulfide from its disulfide and other analogues. UV detection is commonly employed, with the wavelength of maximum absorbance for the thiuram moiety being around 280 nm.

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides definitive identification based on the mass-to-charge ratio of the molecule and its fragments. The mass spectrum of bis(dimethylthiocarbamoyl) tetrasulfide would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide further structural information. Common fragmentation pathways for thiuram polysulfides involve the cleavage of the S-S bonds and the loss of sulfur atoms, as well as fragmentation of the dithiocarbamate group. This detailed fragmentation analysis is crucial for confirming the identity of the compound in complex matrices.

Identification and Quantification of Polysulfane Mixtures

The analysis of mixtures containing Bis(dimethylthiocarbamoyl) tetrasulfide and other polysulfanes presents a significant analytical challenge due to the chemical similarity of the components. High-Performance Liquid Chromatography (HPLC) has been identified as a suitable technique for the separation and quantification of such mixtures. Commercial preparations of thiuram polysulfides are often not uniform compounds but are complex mixtures of several polysulfides and free sulfur, with the exact composition varying depending on the manufacturing process.

For the analysis of related dithiocarbamate compounds, HPLC methods are frequently employed. For instance, the analysis of mixtures containing the disulfide analogue, thiram (B1682883), often utilizes HPLC for separation prior to detection. A novel method coupling HPLC with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) has been developed for the speciation and quantification of polysulfide anions and molecular sulfur in solutions, demonstrating the power of hyphenated techniques in resolving complex sulfur-containing mixtures. rsc.orgresearchgate.net While specific standardized methods for Bis(dimethylthiocarbamoyl) tetrasulfide are not widely published, the principles of reverse-phase HPLC are applicable, allowing for the separation of different thiuram polysulfides based on their varying sulfur chain lengths and consequent differences in hydrophobicity.

Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for elucidating the structure of organic molecules through the analysis of their fragmentation patterns. When a molecule is ionized by electron impact, it forms a molecular ion which can then break apart into smaller, characteristic fragment ions.

Formation of the dimethylthiocarbamoyl cation: A prominent peak is observed at m/z 88, which corresponds to the [ (CH₃)₂NCS ]⁺ fragment. This is often the base peak, indicating its high stability.

Formation of the [(CH₃)₂NCS-S]⁺ fragment: A significant peak can be found at m/z 120.

The molecular ion peak: A peak at m/z 240, corresponding to the intact molecular ion [C₆H₁₂N₂S₄]⁺˙, is also observed. nih.gov

Based on the fragmentation of Thiram and general principles of mass spectrometry for organic polysulfides, the fragmentation of Bis(dimethylthiocarbamoyl) tetrasulfide (C₆H₁₂N₂S₆, M.W. = 304.5 g/mol ) would be expected to involve the cleavage of the S-S bonds within the tetrasulfide chain. This would likely lead to the formation of the same stable fragment at m/z 88, [ (CH₃)₂NCS ]⁺, as well as other sulfur-containing fragments of higher mass. The cleavage of the polysulfide chain is a characteristic fragmentation pathway for such compounds.

| m/z | Relative Intensity | Proposed Fragment Ion |

|---|---|---|

| 88 | 100% | [(CH₃)₂NCS]⁺ |

| 120 | 24% | [(CH₃)₂NCS-S]⁺ |

| 44 | 16% | [(CH₃)₂N]⁺ |

| 240 | 14% | [M]⁺˙ |

X-ray Diffraction Analysis

X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.

Single-Crystal X-ray Structures of Complexes

While the single-crystal X-ray structure of Bis(dimethylthiocarbamoyl) tetrasulfide has not been specifically reported in the reviewed literature, a landmark study has detailed the first crystallographic characterization of a thiuram tetrasulfide, namely tetracyclohexylthiuram tetrasulfide (Cy₂NC(S)SSSSC(S)NCy₂). tandfonline.com This structure serves as a crucial analogue for understanding the structural characteristics of this class of compounds. The study revealed that the tetrasulfide was identified crystallographically in a monoclinic C2/c space group. tandfonline.com

The synthesis of tetraalkylthiuram disulfides can sometimes yield complex mixtures that include tetrasulfides, which can be isolated and crystallized for X-ray analysis. tandfonline.com The successful structure determination of the tetracyclohexyl derivative provides a template for what can be expected for other tetraalkylthiuram tetrasulfides.

Determination of Molecular Geometry and Crystal Packing

The arrangement of molecules within the crystal, known as crystal packing, is governed by intermolecular forces. In the case of tetracyclohexylthiuram tetrasulfide, the molecules stack in well-ordered columns along the b-axis of the unit cell. The packing is significantly influenced by dispersion interactions between the bulky cyclohexyl groups. tandfonline.com This information is vital for understanding the solid-state properties of thiuram tetrasulfides.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| C1–S2–S3–S3A Torsion Angle | -75.84° |

| S2–S3–S3A–S2A Torsion Angle | -92.67° |

Surface-Enhanced Raman Spectroscopy (SERS) Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that amplifies the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. This technique is particularly useful for studying the interaction of molecules at interfaces.

Adsorption Mechanisms on Metal Surfaces (e.g., Silver)

The adsorption mechanism of thiuram sulfides on silver surfaces has been investigated using SERS, with most studies focusing on the disulfide analogue, thiram. These studies provide a strong basis for understanding the likely adsorption behavior of Bis(dimethylthiocarbamoyl) tetrasulfide.

Research on thiram indicates that its interaction with a silver surface involves the cleavage of the disulfide (S-S) bond. This cleavage results in the formation of two dimethylthiocarbamoyl species that then chemisorb onto the silver surface through the sulfur atoms. researchgate.net The appearance of a new Raman band corresponding to the Ag-S stretching vibration provides direct evidence of this chemical adsorption. researchgate.net

For Bis(dimethylthiocarbamoyl) tetrasulfide, a similar mechanism is highly probable. Upon interaction with a silver surface, the weaker S-S bonds within the tetrasulfide chain are expected to cleave. This would lead to the formation of sulfur-containing fragments that can strongly adsorb onto the silver surface. The SERS enhancement would then arise from two primary mechanisms: an electromagnetic enhancement due to localized surface plasmon resonances on the silver nanoparticles, and a chemical enhancement resulting from charge transfer between the adsorbed molecule and the metal surface. beilstein-journals.org The strong affinity of sulfur for silver makes this a favorable adsorption process, facilitating the SERS detection of this compound.

Elucidation of Coordination Geometries on Surfaces

The study of the coordination geometries of bis(dimethylthiocarbamoyl) tetrasulfide and related dithiocarbamate compounds on various surfaces is crucial for understanding their interfacial behavior, which is relevant in applications such as corrosion inhibition and surface functionalization. While direct experimental elucidation of the coordination geometry of bis(dimethylthiocarbamoyl) tetrasulfide on a specific surface is not extensively documented in publicly available research, insights can be drawn from studies on similar dithiocarbamate molecules and computational modeling.

Molecular simulations of organic corrosion inhibitors on metal surfaces suggest that the adsorption and self-assembly of these molecules are governed by a combination of factors. ohio.edu These include the hydrophobic interactions between the alkyl tails and the nature of the interaction between the polar headgroup (in this case, the dithiocarbamoyl moiety) and the metal surface. ohio.edu The geometry of the molecule and the relative strength of the head and tail interactions with the surface are key determinants of the resulting conformation of the adsorbed layer. ohio.edu For dithiocarbamates, the sulfur atoms are expected to play a crucial role in the coordination to metal surfaces.

In the solid state, diphenyltin (B89523) bis(dithiocarbamate)s, which contain a related ligand structure, have been shown to exhibit distinct coordination geometries. ohio.edulookchem.com These geometries are based on a C2S4 donor set and can range from octahedral to a skewed trapezoidal bipyramid. ohio.edulookchem.com The coordination in these organotin compounds involves the two sulfur atoms of the dithiocarbamate ligand bonding to the tin center. ohio.edulookchem.com This chelating behavior of the dithiocarbamate group is a common feature and is likely to be a dominant interaction mode when bis(dimethylthiocarbamoyl) tetrasulfide adsorbs on a reactive surface.

Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions in crystal structures, has been employed to understand the packing of dithiocarbamate-containing compounds. ohio.edulookchem.com This analysis reveals the nature and extent of interactions such as H···H contacts, which are often dominant in these types of molecules. ohio.edulookchem.com While this technique is applied to bulk crystals, the insights into intermolecular forces are valuable for predicting how these molecules might arrange themselves on a surface.

The adsorption of the related compound thiram (tetramethylthiuram disulfide) has been studied on materials like soil and humic acid. researchgate.netnih.gov These studies indicate that the adsorption can be a rapid process, with the dithiocarbamate functionality likely interacting with active sites on the substrate. nih.gov The nature of this interaction, whether it involves specific bond formation or weaker physical adsorption, will dictate the coordination geometry.

UV-Vis Absorption Spectroscopy and Electrochemical Properties

The electronic structure and redox behavior of bis(dimethylthiocarbamoyl) tetrasulfide and similar compounds can be investigated using UV-Vis absorption spectroscopy and electrochemical techniques.

UV-Vis Absorption Spectroscopy

The UV-Vis spectrum of a molecule provides information about the electronic transitions between its molecular orbitals. For compounds containing sulfur-sulfur bonds and dithiocarbamate groups, characteristic absorptions in the UV region are expected. While a specific spectrum for bis(dimethylthiocarbamoyl) tetrasulfide is not detailed in the available literature, data for the closely related compound tetramethylthiuram disulfide (thiram) is available. The NIST Chemistry WebBook provides UV/Visible spectral data for thiram, which can serve as a reference. nist.govnist.gov

Furthermore, dithiocarbamates are known to form colored complexes with metal ions. For instance, thiram forms a strongly colored complex with Cu2+ ions, which exhibits a maximum absorbance at a wavelength of 439 nm. researchgate.net This property is often utilized for the analytical determination of such compounds. researchgate.net The formation of this complex involves the coordination of the dithiocarbamate ligand to the copper ion, leading to a new set of molecular orbitals and thus a shift in the absorption to the visible region. researchgate.net

| Compound/Complex | λmax (nm) | Solvent/Medium |

| Cu2+/thiram complex | 439 | Aqueous |

Electrochemical Properties

The electrochemical properties of bis(dimethylthiocarbamoyl) tetrasulfide are of interest, particularly in the context of its potential applications in materials science, such as in rechargeable batteries. A study on bis(aryl) tetrasulfides as cathode materials for lithium batteries revealed that these compounds undergo reduction in two major voltage regions. iu.edu The higher voltage region is associated with the formation of persulfides and thiolates, while the lower voltage plateau corresponds to the formation of Li2S2/Li2S. iu.edu An organotetrasulfide can theoretically accept up to 6 electrons in reduction reactions, making them promising high-capacity electrode materials. iu.edu

The electrochemical detection of the related compound thiram has been demonstrated using transducers that rely on its inhibitory effect on certain enzymatic systems. mdpi.com In these systems, the electrochemical response is monitored, and the presence of thiram leads to a measurable change in the signal. mdpi.com For example, a developed electrochemical transducer allowed for the detection of thiram at a potential of +0.20 V. mdpi.com

| Compound Family | Electrochemical Process | Key Products |

| Bis(aryl) tetrasulfides | Reduction in Li-ion battery | Persulfides, Thiolates, Li2S2/Li2S |

The electrochemical behavior of bis(dimethylthiocarbamoyl) tetrasulfide is expected to be influenced by the tetrasulfide linkage, which can undergo cleavage and redox reactions. The dimethylthiocarbamoyl groups will also play a role in modulating the electronic properties and stability of the redox-active species.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. For a molecule like Bis(dimethylthiocarbamoyl) tetrasulfide, DFT can provide a detailed understanding of its structure, stability, and reactivity.

The stability of Bis(dimethylthiocarbamoyl) tetrasulfide is intrinsically linked to the strength of its covalent bonds, particularly the sulfur-sulfur bonds within the tetrasulfide chain. DFT calculations can provide reliable estimates of bond dissociation energies (BDEs). For organic polysulfides, the S-S bond energies are known to vary depending on the position in the chain and the nature of the substituents.

In the absence of direct computational studies on Bis(dimethylthiocarbamoyl) tetrasulfide, we can infer from studies on other organic polysulfides that the central S-S bond in the tetrasulfide chain is likely to be weaker than the terminal S-S bonds. This is attributed to the increased electron-electron repulsion between the lone pairs of the central sulfur atoms. The BDEs for S-S bonds in similar molecules can range from approximately 30 to 60 kcal/mol.

Table 1: Estimated Sulfur-Sulfur Bond Dissociation Energies in Organic Polysulfides

| Bond Type | Estimated BDE (kcal/mol) |

|---|---|

| R-S-S-R | 50 - 60 |

| R-S-S-S-R (Terminal S-S) | 40 - 50 |

| R-S-S-S-R (Central S-S) | 30 - 40 |

Note: These are generalized values from computational studies on various organic polysulfides and may not represent the exact values for Bis(dimethylthiocarbamoyl) tetrasulfide.

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. For Bis(dimethylthiocarbamoyl) tetrasulfide, DFT calculations can be used to predict its vibrational (Infrared and Raman) and electronic (UV-Vis) spectra.

The calculated IR and Raman spectra would reveal characteristic vibrational modes. The C=S stretching frequency is a key indicator of the electronic environment of the dithiocarbamate (B8719985) group. The S-S stretching vibrations of the tetrasulfide chain are expected to appear in the low-frequency region of the Raman spectrum and can be sensitive to the conformation of the chain.

Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for the UV-Vis absorption spectrum. The absorption bands in dithiocarbamates are typically attributed to π → π* and n → π* transitions within the NCS₂ chromophore. The presence of the tetrasulfide chain may introduce additional electronic transitions or modify the existing ones.

Table 2: Predicted Vibrational Frequencies for a Model Dithiocarbamate Structure

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C-H stretch | 2900 - 3100 |

| C-N stretch | 1450 - 1550 |

| C=S stretch | 950 - 1050 |

| S-S stretch | 400 - 500 |

Note: These are typical frequency ranges predicted by DFT for dithiocarbamate-containing molecules.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the behavior of molecules in a condensed phase, such as in solution or in the solid state. For Bis(dimethylthiocarbamoyl) tetrasulfide, MD simulations could be used to study how individual molecules interact with each other and with solvent molecules.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to investigate the mechanisms of chemical reactions involving Bis(dimethylthiocarbamoyl) tetrasulfide. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies.

A likely reaction pathway for this molecule is the homolytic cleavage of the sulfur-sulfur bonds upon heating or exposure to UV light, leading to the formation of sulfur-centered radicals. These radicals can then participate in various subsequent reactions. Computational studies on the thermal decomposition of related organic polysulfides have shown that the central S-S bond is often the weakest and the first to break. DFT calculations can be used to locate the transition state for this bond cleavage and to determine the energy barrier for the reaction.

Conformational Landscape Exploration

Bis(dimethylthiocarbamoyl) tetrasulfide is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. The most significant conformational flexibility arises from the rotation around the S-S bonds in the tetrasulfide chain.

Applications in Advanced Materials and Industrial Chemistry

Polymer Science and Elastomer Technology

In the realm of polymer and elastomer technology, Bis(dimethylthiocarbamoyl) tetrasulfide and its derivatives are valued for their ability to influence the cross-linking process and modify the properties of rubber compositions.

Bis(dimethylthiocarbamoyl) tetrasulfide belongs to the thiuram class of compounds, which are known as ultra-fast accelerators for the sulfur vulcanization of rubber. nih.govlusida.com Thiuram polysulfides, including tetrasulfides, can function as "sulfur-free" vulcanizing agents. richon-chem.comraywaychem.com At vulcanization temperatures, the sulfur-sulfur bonds in the tetrasulfide chain can undergo homolytic cleavage, releasing active sulfur radicals. richon-chem.comakrochem.com This liberated sulfur is then available to form cross-links between polymer chains, a process critical for converting raw rubber into a durable, elastic material.

This capability makes them sulfur donors, meaning they can provide the necessary sulfur for vulcanization without the need for elemental sulfur. akrochem.com This is particularly advantageous in creating efficient vulcanization (EV) or semi-EV cure systems, which result in vulcanizates with a higher proportion of stable monosulfidic and disulfidic cross-links compared to the polysulfidic links formed in conventional systems. akrochem.com Such network structures are known for their excellent heat resistance and aging properties. akrochem.com For instance, Dipentamethylene thiuram tetrasulfide (DPTT), a related compound, is explicitly used as a sulfur donor in rubber curing. lusida.comresearchgate.net The splitting of thiuram tetrasulfides at curing temperatures simultaneously forms accelerator or activator species, which makes the vulcanization proceed rapidly. akrochem.com

While not a polymerization promoter in the traditional sense of initiating monomer chain reactions, Bis(dimethylthiocarbamoyl) tetrasulfide plays a crucial role in regulating the chemical reactions of vulcanization. As an accelerator, its primary function is to control the rate and efficiency of the cross-linking reactions. nih.gov Thiuram accelerators, when used in conjunction with other primary accelerators like thiazoles or sulfenamides, can significantly increase the speed of vulcanization. richon-chem.com

This regulatory function allows compounders to tailor the curing characteristics, such as scorch time (the time before vulcanization begins) and cure rate, to the specific requirements of the manufacturing process. The decomposition of the tetrasulfide provides a source of sulfur radicals that participate in the formation of the active sulfurating agent, which then reacts with the rubber to form cross-links. researchgate.net This controlled release of sulfur and accelerating species is a key aspect of its function in regulating the complex chemistry of rubber vulcanization.

The dimethylthiocarbamoyl tetrasulfide moiety is a key component in specialized molecules designed for high-performance rubber applications, such as tire treads. googleapis.com In modern tire technology, particularly for "green tires," silica (B1680970) is used as a reinforcing filler to reduce rolling resistance and improve wet grip. utwente.nl To achieve this, a strong bond between the polar silica filler and the nonpolar rubber matrix is essential. This is where derivatives of Bis(dimethylthiocarbamoyl) tetrasulfide come into play.

Compounds like 3-trimethoxysilylpropyl-N,N-dimethylthiocarbamoyl tetrasulfide and 3-triethoxysilylpropyl-N,N-dimethylthiocarbamoyl tetrasulfide are specifically mentioned in patents for rubber compositions for tire treads. googleapis.com These molecules are bifunctional: one end of the molecule (the silyl group) bonds to the silica, while the other end (the dimethylthiocarbamoyl tetrasulfide group) chemically interacts with the rubber during vulcanization. This integration creates a durable link between the filler and the polymer, which is critical for achieving desired tire performance characteristics like abrasion resistance and fuel efficiency. googleapis.comutwente.nl

The effectiveness of derivatives like dimethoxymethylsilylpropyl-N,N-dimethylthiocarbamoyl tetrasulfide stems from their role as silane (B1218182) coupling agents. google.com The interfacial chemistry is a two-step process. First, the alkoxysilane part of the molecule hydrolyzes in the presence of moisture on the silica surface, forming silanol (B1196071) groups. These silanols then condense with the silanol groups on the surface of the silica filler, forming stable covalent Si-O-Si bonds.

Secondly, the tetrasulfide group of the coupling agent is available to react with the polymer chains during the sulfur vulcanization process. denauast.ir This reaction effectively anchors the rubber matrix to the filler surface, improving stress transfer from the polymer to the filler and enhancing reinforcement. This improved filler-polymer interaction prevents filler agglomeration and reduces energy loss when the material is deformed (hysteresis), which is a key factor in reducing the rolling resistance of tires. utwente.nl

Thiuram-based accelerators are utilized in the formulation of vibration-damping rubber compositions. google.comgoogle.com The damping property of a rubber material is its ability to dissipate energy, particularly from vibrations. This is highly dependent on the molecular architecture of the vulcanized rubber network, including the type and density of cross-links.

By using thiuram accelerators, compounders can influence the final network structure to enhance damping characteristics. Patents for vibration-damping rubber sometimes specify the use of thiuram-based vulcanization accelerators in sulfur-free formulations, which can create specific network structures that are effective at absorbing vibrational energy. google.com The use of these accelerators helps in achieving a high level of durability and specific dynamic spring properties required for applications like engine mounts and bushings.

Energy Storage Systems

Organosulfur compounds, particularly those with long sulfur chains like tetrasulfides, are an emerging class of high-capacity cathode materials for next-generation rechargeable lithium batteries. researchgate.netnih.gov The central tetrasulfide chain in Bis(dimethylthiocarbamoyl) tetrasulfide is the electrochemically active component. An organotetrasulfide can theoretically accept up to six electrons during the reduction (discharge) process, leading to a high specific capacity. acs.orgresearchgate.netnih.gov

The general discharge mechanism for organotetrasulfides involves two main voltage regions:

A high-voltage slope region, which corresponds to the cleavage of the S-S bonds and the formation of persulfides and thiolates. researchgate.netnih.gov

A low-voltage plateau region, associated with the formation of lithium sulfide (B99878) (Li₂S) and/or lithium disulfide (Li₂S₂). researchgate.netnih.gov

Research on various organotetrasulfides, such as Bis(aryl) tetrasulfides, has demonstrated their potential. researchgate.netnih.gov These materials can deliver high specific capacities and have been shown to cycle for over 200 times. researchgate.net The energy density of organosulfide electrode materials increases with the number of sulfur-sulfur bonds in the structure. rsc.org For example, the discharge capacity of a poly(dimethylthiocarbamoyl) polymer increased from 150 mAh g⁻¹ for the disulfide version to 280 mAh g⁻¹ for the tetrasulfide polymer. rsc.org The organic groups attached to the sulfur chain, such as the dimethylthiocarbamoyl group, can tune the molecule's electronic structure and influence the battery's electrochemical performance, including the discharge voltage. acs.org

Table 1: Electrochemical Performance of Representative Organotetrasulfides in Lithium Batteries

| Compound | Theoretical Capacity (mAh g⁻¹) | Key Findings |

|---|---|---|

| Bis(aryl) tetrasulfides | Varies with aryl group | Exhibits two distinct voltage regions during discharge; demonstrates stable cycling for over 200 cycles. researchgate.netnih.gov |

| 1,4-bis(diphenylphosphanyl)tetrasulfide | 322.8 | Shows a high discharge voltage of ~2.9 V and stable performance for 500 cycles with ~75% capacity retention. researchgate.net |

| Poly(dimethylthiocarbamoyl) tetrasulfide | ~280 | Higher capacity compared to disulfide and trisulfide polymer analogues. rsc.org |

Chemical Synthesis and Process Regulation in Industry

Bis(dimethylthiocarbamoyl) tetrasulfide belongs to the thiuram family of compounds, which are widely used as chemical reaction regulators in industrial processes, most notably in the rubber industry. Their primary role is to act as vulcanization accelerators, controlling the rate and extent of the cross-linking of polymer chains.

In the vulcanization of natural and synthetic rubbers, thiurams can function as ultra-accelerators. researchgate.net They are often used as secondary accelerators in conjunction with primary accelerators like thiazoles and sulfenamides to significantly increase the speed of the vulcanization process. researchgate.netresearchgate.net The tetrasulfide can also act as a sulfur donor, decomposing at vulcanization temperatures to provide the elemental sulfur needed for cross-linking. This dual function allows for precise control over the curing characteristics and the final properties of the rubber product, such as its elasticity, strength, and resistance to aging and heat. researchgate.net

Beyond vulcanization, compounds of this class can act as polymerization inhibitors. Unwanted polymerization of monomers during manufacturing, transport, or storage is a significant industrial problem that can lead to product degradation and safety hazards. Polymerization inhibitors function by scavenging free radicals that initiate the polymerization chain reaction. Thiuram compounds, through the reactivity of their sulfur linkages, can interact with and stabilize radical species, thus terminating the polymerization process. This regulatory role is crucial in the production and handling of monomers like styrene, acrylates, and butadiene.

Bis(dimethylthiocarbamoyl) tetrasulfide and related thiuram polysulfides serve as versatile intermediates in organic synthesis due to the reactivity of their sulfur-sulfur bonds. These compounds can act as synthons, providing dithiocarbamate (B8719985) moieties for the construction of more complex molecules.

One significant application is in the synthesis of S-aryl dithiocarbamates. Research has shown that tetraalkylthiuram disulfides can react with aryl iodides in a copper-catalyzed C-S coupling reaction to produce aryl dithiocarbamates in high yields. rsc.org These products are valuable intermediates themselves, with applications in agriculture and pharmaceuticals. rsc.org The general reactivity suggests that the tetrasulfide analogue would behave similarly, serving as a source of the dimethylthiocarbamoyl group.

Furthermore, tetraalkylthiuram disulfides have been utilized as precursors for a variety of other chemical structures. They can be used to synthesize:

Thioureas

Dialkylthiocarbamoyl chlorides

Other organic dithiocarbamates

Functionalized heterocyclic compounds , such as 1,2-thiazoles and thiophenes.

The S-S bonds in thiuram polysulfides can be cleaved by nucleophiles or reducing agents, which allows for the transfer of the dithiocarbamate fragment. For example, the reaction of thiuram disulfides with Grignard reagents yields esters of dithiocarbamic acid. google.com This reactivity makes them useful building blocks for creating new molecules with specific functionalities.

Environmental Management of Chemical Waste Streams

The environmental management of Bis(dimethylthiocarbamoyl) tetrasulfide is governed by strict regulations due to its potential hazards. Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) classifies certain discarded commercial chemical products as hazardous waste.

While Bis(dimethylthiocarbamoyl) tetrasulfide is not individually listed with a specific EPA hazardous waste code, related compounds are. For instance, Bis(pentamethylene)thiuram tetrasulfide is listed with the EPA Hazardous Waste Number U400 . This classification indicates that it is considered a toxic waste when discarded. The closely related compound Thiram (B1682883) (tetramethylthiuram disulfide) is also subject to stringent disposal regulations. Safety data for Thiram explicitly states that the material and its container must be disposed of as hazardous waste, corresponding to the safety phrase S60.

Given the structural similarity and the classification of other thiuram tetrasulfides, it is standard practice to manage Bis(dimethylthiocarbamoyl) tetrasulfide as a hazardous waste. Wastes are generally classified as hazardous if they exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity. The disposal of such wastes must follow specific protocols to prevent environmental contamination and harm to human health. This typically involves treatment at a permitted hazardous waste facility rather than disposal in a standard municipal landfill.

Table 2: EPA Hazardous Waste Classification for a Related Thiuram Compound

| Compound | EPA Hazardous Waste Number | Waste Category |

|---|

The environmental fate of Bis(dimethylthiocarbamoyl) tetrasulfide in industrial contexts is primarily understood through studies of its close analogue, Thiram (the disulfide form). The behavior of these compounds in soil and water is critical for managing waste streams from manufacturing and use, such as in the rubber industry.

When released into the environment, thiurams are subject to several degradation processes. Studies on Thiram show that its persistence in water is influenced by temperature, pH, and organic content, with persistence decreasing as these variables increase. In soil, the compound is considered to be slightly mobile to immobile, as it tends to adsorb to soil particles. This adsorption reduces its potential to leach into groundwater.

Emerging Research Frontiers and Challenges

Development of Novel Synthetic Methodologies for Tailored Derivatives

The synthesis of bis(dimethylthiocarbamoyl) tetrasulfide has traditionally been approached through established methods. However, the demand for derivatives with specific functionalities for advanced applications necessitates the development of more sophisticated and versatile synthetic strategies.

One promising area of research is the exploration of controlled sulfur insertion reactions. Current methods for producing thiuram polysulfides often yield a mixture of products with varying numbers of sulfur atoms. A key challenge is to develop selective methods to synthesize tetrasulfides exclusively, or to introduce different substituents on the dimethylamino groups. This could be achieved through the use of novel catalysts or by employing protecting group strategies to selectively modify the thiocarbamoyl moiety.

A patented single-stage process highlights a move towards more efficient syntheses. This process reacts secondary amines, carbon disulfide, and sulfur in the presence of a metal-containing catalyst and an oxygen source to produce thiuram polysulfides. google.com The quantity of sulfur used can be varied to target different polysulfides; for instance, using one gram atom of sulfur per mole of secondary amine generally yields a thiuram tetrasulfide. google.com

Future research will likely focus on:

Catalytic Routes: The development of highly selective catalysts to control the length of the polysulfide chain.

Flow Chemistry: The application of continuous-flow reactors to improve reaction control, safety, and scalability of thiuram tetrasulfide synthesis. rsc.org

Post-Modification Strategies: The development of methods to chemically modify the core structure of bis(dimethylthiocarbamoyl) tetrasulfide to introduce new functional groups and create a library of derivatives with diverse properties.

Advanced Mechanistic Insights into Complex Reaction Pathways

A deeper understanding of the reaction mechanisms involving bis(dimethylthiocarbamoyl) tetrasulfide is crucial for optimizing its existing applications and for the rational design of new ones. The cleavage of the sulfur-sulfur bonds is a key process in many of its applications, particularly in vulcanization and self-healing materials.

Mechanistic studies on the cleavage of sulfur-sulfur bonds in related trisulfides have shown that the process can be complex, with the potential for both central and terminal sulfur extrusion depending on the reaction conditions. osti.gov The interaction of phosphines with trisulfides, for example, is a nuanced process where the transition states of multiple reaction steps have similar free energies. osti.gov Extrapolating these findings to tetrasulfides suggests an even more intricate landscape of potential reaction pathways.

Recent investigations into radical-initiated disulfide bond cleavage have provided valuable insights that could be applicable to tetrasulfides. rsc.org Studies using mass spectrometry suggest that direct radical attack on a sulfur atom with concomitant cleavage of the S-S bond is a favored pathway. rsc.org

Key research questions that need to be addressed include:

What are the precise mechanisms of thermal and photochemical decomposition of bis(dimethylthiocarbamoyl) tetrasulfide?

How do different catalysts and reaction media influence the cleavage of the tetrasulfide linkage?

What is the role of radical versus ionic pathways in the reactions of this compound?

Answering these questions will require a combination of advanced spectroscopic techniques, kinetic studies, and computational modeling.

Design and Synthesis of New Functional Materials incorporating Bis(dimethylthiocarbamoyl) Tetrasulfide Moiety

The unique reactivity of the tetrasulfide bond in bis(dimethylthiocarbamoyl) tetrasulfide makes it an attractive building block for the creation of novel functional materials. One of the most exciting areas of development is in the field of self-healing polymers. mdpi.comresearchgate.net

The dynamic nature of the di- and polysulfide bonds allows for the creation of covalently cross-linked materials that can repair themselves at moderate temperatures. researchgate.net Research has shown that the reshuffling of thiuram disulfide bonds under visible light can lead to the self-healing of covalently cross-linked polymers. elsevierpure.com This concept is being extended to tetrasulfides to develop robust and efficient self-healing elastomers. researchgate.net A recent study demonstrated a simple approach to prepare self-healing vulcanized natural rubber using tetramethylthiuram disulfide (TMTD), a related compound. researchgate.netcolab.ws The self-healing capability was attributed to the disulfide metathesis reaction. researchgate.net

Beyond self-healing materials, the incorporation of the bis(dimethylthiocarbamoyl) tetrasulfide moiety into polymer backbones could lead to materials with interesting optical, electronic, or redox properties. The development of "SuFExable" polymers, which utilize sulfur(VI) fluoride (B91410) exchange click chemistry, provides a blueprint for how sulfur-containing linkages can be used to create novel polymer architectures. escholarship.orgnih.gov

Future research directions include:

Self-Healing Composites: The development of self-healing materials with enhanced mechanical properties through the incorporation of fillers and reinforcing agents.

Stimuli-Responsive Polymers: The design of polymers that change their properties in response to external stimuli such as light, heat, or chemical agents, by leveraging the reactivity of the tetrasulfide bond.

Redox-Active Polymers: The synthesis of polymers containing the tetrasulfide moiety for applications in energy storage and catalysis.

Sustainable Chemistry Approaches in Production and Application

The chemical industry is under increasing pressure to adopt more sustainable practices, and the production and application of bis(dimethylthiocarbamoyl) tetrasulfide are no exception. A key focus is on the development of "green" synthetic methods that reduce waste, minimize the use of hazardous substances, and improve energy efficiency.